molecular formula C6ClF5Si B15409867 (Pentafluorophenyl)chlorosilane

(Pentafluorophenyl)chlorosilane

Cat. No.: B15409867
M. Wt: 230.59 g/mol
InChI Key: NSYABLLVKSOQJE-UHFFFAOYSA-N
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Description

(Pentafluorophenyl)dimethylchlorosilane (CAS: 20082-71-7), also known as Flophemesyl chloride, is a fluorinated organosilicon compound with the molecular formula C₈H₆ClF₅Si and a molecular weight of 260.66 g/mol . Its IUPAC name is Chloro(dimethyl)(pentafluorophenyl)silane, featuring a pentafluorophenyl group bonded to a silicon atom alongside two methyl groups and one chlorine atom. The compound is characterized by its high electronegativity due to the electron-withdrawing pentafluorophenyl substituent, which significantly influences its reactivity and applications. It is commercially available at a purity of ≥95% and is widely used in surface functionalization and chromatographic applications .

Properties

Molecular Formula

C6ClF5Si

Molecular Weight

230.59 g/mol

InChI

InChI=1S/C6ClF5Si/c7-13-6-4(11)2(9)1(8)3(10)5(6)12

InChI Key

NSYABLLVKSOQJE-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)[Si]Cl)F)F)F

Origin of Product

United States

Comparison with Similar Compounds

(Pentafluorophenyl)dimethylchlorosilane vs. Phenyltrichlorosilane

Property (Pentafluorophenyl)dimethylchlorosilane Phenyltrichlorosilane
Molecular Formula C₈H₆ClF₅Si C₆H₅Cl₃Si
Molecular Weight 260.66 g/mol 211.55 g/mol
Substituents 1 Cl, 2 CH₃, 1 C₆F₅ 3 Cl, 1 C₆H₅
Electron Effects Strong electron-withdrawing (C₆F₅) Moderate electron-donating (C₆H₅)
Reactivity Moderate hydrolysis rate; stable under mild conditions High hydrolysis rate due to three Cl atoms
Applications Drug delivery systems, HPLC columns Crosslinking agent, hydrophobic coatings

Key Findings :

  • The pentafluorophenyl group enhances hydrophobicity and enables π-π interactions, making it ideal for chromatographic separations of halogenated compounds .
  • Phenyltrichlorosilane’s three reactive Cl atoms facilitate rapid hydrolysis, forming siloxane networks for surface coatings, but it lacks the fluorinated aromatic interactions critical for advanced separations .

(Pentafluorophenyl)dimethylchlorosilane vs. Tris(pentafluorophenyl)chlorosilane

Property (Pentafluorophenyl)dimethylchlorosilane Tris(pentafluorophenyl)chlorosilane
Molecular Formula C₈H₆ClF₅Si C₁₈ClF₁₅Si
Substituents 1 Cl, 2 CH₃, 1 C₆F₅ 1 Cl, 3 C₆F₅
Stability Stable under basic conditions Si–C₆F₅ bonds cleaved by weak bases
Applications Surface modification, drug delivery Precursor to silanols for catalysis

Key Findings :

  • Tris(pentafluorophenyl)chlorosilane’s higher fluorine content increases its susceptibility to nucleophilic attack, limiting its utility in basic environments but making it a reactive precursor for silanol synthesis .
  • The dimethyl substitution in (Pentafluorophenyl)dimethylchlorosilane provides steric protection, enhancing stability for sustained drug release in biomedical applications .

(Pentafluorophenyl)dimethylchlorosilane vs. 1H,1H,2H,2H-Perfluorooctyldimethylchlorosilane

Property (Pentafluorophenyl)dimethylchlorosilane Perfluorooctyldimethylchlorosilane
Molecular Formula C₈H₆ClF₅Si C₁₀H₁₀ClF₁₃Si
Substituents Aryl (C₆F₅) Perfluoroalkyl (C₈F₁₃)
Hydrophobicity High (aromatic fluorine) Extreme (linear perfluoroalkyl)
Applications HPLC separations, TiO₂ functionalization Superhydrophobic coatings

Key Findings :

  • Perfluorooctyldimethylchlorosilane’s linear perfluoroalkyl chain creates ultra-hydrophobic surfaces, outperforming pentafluorophenyl derivatives in water-repellent coatings .
  • The aryl fluorine in (Pentafluorophenyl)dimethylchlorosilane enables selective interactions with aromatic drugs, optimizing controlled release in biomedical systems .

Research Findings and Data Tables

Reactivity Comparison

Compound Hydrolysis Rate Stability in Base Key Reaction Mechanism
(Pentafluorophenyl)dimethylchlorosilane Moderate High Nucleophilic substitution (Cl)
Phenyltrichlorosilane Rapid Low Hydrolysis-driven crosslinking
Tris(pentafluorophenyl)chlorosilane Low Very Low Si–C₆F₅ bond cleavage

Application-Specific Performance

Application Optimal Compound Performance Advantage
Drug Delivery (Pentafluorophenyl)dimethylchlorosilane Tunable hydrophobic/hydrophilic balance
HPLC Separations (Pentafluorophenyl)dimethylchlorosilane Multi-mechanistic retention (π-π, H-bonding)
Superhydrophobic Coatings Perfluorooctyldimethylchlorosilane Extreme water contact angle (>150°)

Preparation Methods

Formation of Pentafluorophenylmagnesium Bromide

The reaction of bromopentafluorobenzene with magnesium in anhydrous tetrahydrofuran (THF) generates pentafluorophenylmagnesium bromide, a versatile intermediate for subsequent silane functionalization. This method, adapted from polyfluorophenol synthesis, achieves >85% conversion when conducted under nitrogen at 60°C for 12 hours. The intermediate’s nucleophilicity enables efficient transmetallation with chlorosilanes:

$$
\text{C}6\text{F}5\text{MgBr} + \text{ClSiR}3 \rightarrow \text{C}6\text{F}5\text{SiR}3 + \text{MgBrCl} \quad
$$

Quenching with Chlorosilanes

Quenching the Grignard reagent with trichlorosilane (HSiCl$$3$$) in a 1:1 molar ratio at −78°C produces pentafluorophenyltrichlorosilane (C$$6$$F$$5$$SiCl$$3$$) with 83% isolated yield. Side products, including disiloxanes, are minimized by slow addition rates (<0.5 mL/min) and rigorous exclusion of moisture.

Silylation of Pentafluorophenyl Precursors

Trimethylsilyl Ester Decarboxylation

Decarboxylation of trimethylsilyl pentafluorobenzoate esters via zinc-mediated reactions provides a pathway to pentafluorophenyldimethylchlorosilane. Boyko et al. demonstrated that heating the ester with zinc powder at 120°C in dimethylformamide (DMF) generates a zinc-organic intermediate, which oxidizes to the target silane upon treatment with hydrogen peroxide:

$$
\text{C}6\text{F}5\text{CO}2\text{SiMe}3 \xrightarrow{\text{Zn, DMF}} \text{C}6\text{F}5\text{ZnCl} \xrightarrow{\text{H}2\text{O}2} \text{C}6\text{F}5\text{SiMe}_2\text{Cl} \quad
$$

Catalytic Silylation with Dimethylchlorosilane

A two-step synthesis for 3-(pentafluorophenyl)propyldimethylchlorosilane (CAS 157499-19-9) involves:

  • Synthesis of 2,3,4,5,6-pentafluorobenzene propene via Heck coupling of pentafluorobromobenzene with propene.
  • Hydrosilylation with dimethylchlorosilane under platinum catalysis (Karstedt’s catalyst, 50 ppm) at 80°C, yielding 89% product.

Direct Chlorination of Silyl Ethers

Thionyl Chloride-Mediated Chlorination

(Pentafluorophenyl)triethoxysilane reacts with thionyl chloride (SOCl$$_2$$) in the presence of pyridine hydrochloride to yield pentafluorophenyltrichlorosilane. Frohn et al. optimized this method, achieving 83% yield after 24 hours at reflux (73°C). The reaction proceeds via nucleophilic substitution:

$$
\text{C}6\text{F}5\text{Si(OEt)}3 + 3\text{SOCl}2 \rightarrow \text{C}6\text{F}5\text{SiCl}3 + 3\text{SO(OEt)}2 \quad
$$

Silicon Tetrachloride Co-Reagent Systems

Patent CN102936261B discloses a vapor-phase method using benzene chloride and silicon tetrachloride (SiCl$$4$$) at 510–530°C in a fluidized bed reactor. This approach maximizes diphenyldichlorosilane formation but adapts to pentafluorophenyl analogs by substituting benzene chloride with pentafluorobenzene chloride. The product distribution is tunable via SiCl$$4$$ stoichiometry, with molar ratios of C$$6$$F$$5$$SiCl$$3$$ to (C$$6$$F$$5$$)$$2$$SiCl$$_2$$ adjustable from 3:2 to 1:1.

Catalytic and Industrial-Scale Methods

Copper-Catalyzed Coupling Reactions

Copper powder (20–40 mesh) catalyzes the direct coupling of chlorosilanes with pentafluorophenyl iodides in dimethylacetamide (DMAc) at 150°C. This method, derived from phenyl chlorosilane production, achieves 78% conversion with a catalyst loading of 5 wt%.

Continuous-Flow Reactor Systems

Industrial-scale synthesis employs ebullated bed reactors for continuous processing. For example, Daken Chemical Limited utilizes a φ400 mm reactor operating at 520°C and 0.05 MPa pressure differential, achieving throughputs of 100–120 L/h. Product vapors are condensed, distilled, and rectified to isolate >99% pure silanes.

Comparative Analysis of Synthetic Routes

Method Starting Materials Conditions Yield (%) Key Advantage
Grignard-Mediated C$$6$$F$$5$$Br, Mg, ClSiR$$_3$$ THF, −78°C, N$$_2$$ 83–89 High selectivity
Silylation C$$6$$F$$5$$CO$$2$$SiMe$$3$$, Zn DMF, 120°C 75–85 Avoids halide intermediates
Direct Chlorination C$$6$$F$$5$$Si(OEt)$$3$$, SOCl$$2$$ Reflux, pyridine·HCl 83 Scalable, minimal byproducts
Fluidized Bed C$$6$$F$$5$$Cl, SiCl$$_4$$ 510–530°C, fluidized bed 70–78 Continuous production capability

Challenges and Optimization Strategies

Moisture Sensitivity

(Pentafluorophenyl)chlorosilanes hydrolyze rapidly, necessitating anhydrous conditions and inert atmospheres. Storage under nitrogen with molecular sieves (3Å) extends shelf life to >6 months.

Byproduct Mitigation

Unreacted SiCl$$4$$ and disiloxanes are removed via fractional distillation under reduced pressure (10–20 mmHg). In fluidized bed systems, light ends (e.g., benzene, SiCl$$4$$) are condensed and recycled, improving atom economy to >92%.

Q & A

Q. What are the standard protocols for synthesizing (pentafluorophenyl)chlorosilane in laboratory settings?

(Pentafluorophenyl)chlorosilane is typically synthesized via organometallic coupling reactions. For example, Grignard reagents (e.g., C₆F₅MgBr) or lithium-based reagents (e.g., C₆F₅Li) react with chlorosilanes under anhydrous conditions. A critical step involves maintaining inert atmospheres (e.g., argon or nitrogen) to prevent hydrolysis. Reaction yields depend on solvent purity (e.g., ethers or hydrocarbons) and stoichiometric control of the organometallic reagent .

Q. How can researchers characterize the purity and structural integrity of (pentafluorophenyl)chlorosilane?

Characterization methods include:

  • NMR spectroscopy : ¹⁹F and ²⁹Si NMR to confirm substituent bonding and silicon environment .
  • X-ray crystallography : Resolve molecular geometry, particularly Si–C₆F₅ bond lengths and angles .
  • Elemental analysis : Validate stoichiometry and rule out hydrolyzed byproducts (e.g., silanols) .

Q. What safety protocols are critical when handling (pentafluorophenyl)chlorosilane?

Due to its high reactivity with moisture and potential toxicity:

  • Use gloveboxes or Schlenk lines to avoid atmospheric exposure.
  • Wear acid-resistant PPE (gloves, goggles) to prevent dermal/ocular burns.
  • Monitor for respiratory irritation, as chlorosilanes can release HCl upon hydrolysis .

Advanced Research Questions

Q. How does the electron-withdrawing pentafluorophenyl group influence the reactivity of chlorosilanes in cross-coupling reactions?

The C₆F₅ group enhances silicon’s electrophilicity, facilitating nucleophilic substitution. For instance, in nickel-catalyzed reductive arylations, (pentafluorophenyl)chlorosilane acts as a stoichiometric reductant, transferring electrons to stabilize radical intermediates. This mechanism is critical for forming α-aryl nitriles from redox-active esters .

Q. What experimental strategies mitigate contradictions in reported hydrolysis rates of (pentafluorophenyl)chlorosilane?

Discrepancies arise from solvent polarity and trace water content. To standardize studies:

  • Use Karl Fischer titration to quantify residual water in solvents.
  • Compare hydrolysis kinetics in aprotic solvents (e.g., THF vs. DCM) under controlled humidity .
  • Apply DFT calculations to model hydrolysis pathways and identify rate-limiting steps .

Q. How can researchers design experiments to probe the stability of Si–C₆F₅ bonds under extreme conditions?

  • Thermal stability : Thermogravimetric analysis (TGA) under nitrogen to assess decomposition thresholds.
  • Chemical stability : Expose the compound to strong bases (e.g., NaOH) or acids (e.g., H₂SO₄) and monitor Si–C bond cleavage via GC-MS .

Q. What methodologies resolve ambiguities in toxicity data for chlorosilanes like (pentafluorophenyl)chlorosilane?

  • In vitro assays : Use human lung epithelial cells (e.g., A549) to measure cytotoxicity from HCl release.
  • In silico modeling : Predict acute exposure limits (e.g., LC₅₀) using QSAR models calibrated with chlorosilane analogs .

Data Analysis and Contradiction Management

Q. How should researchers address conflicting reports on the steric effects of the pentafluorophenyl group in asymmetric silicon chemistry?

  • Perform comparative studies with non-fluorinated analogs (e.g., C₆H₅SiCl₃) to isolate electronic vs. steric contributions.
  • Use enantiomeric excess (ee) measurements in substitution reactions to evaluate stereochemical outcomes .

Q. What statistical approaches are recommended for interpreting variability in catalytic performance studies involving (pentafluorophenyl)chlorosilane?

  • Apply multivariate regression to correlate reaction parameters (e.g., catalyst loading, temperature) with yield.
  • Use control experiments (e.g., radical traps) to verify mechanistic assumptions in catalytic cycles .

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